molecular formula C4H9NO2S B1336332 Thiomorpholine 1,1-dioxide CAS No. 39093-93-1

Thiomorpholine 1,1-dioxide

Cat. No. B1336332
CAS RN: 39093-93-1
M. Wt: 135.19 g/mol
InChI Key: NDOVLWQBFFJETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiomorpholine 1,1-dioxide, also known by its CAS Number 39093-93-1, is a chemical compound with the molecular formula C4H9NO2S . It is a useful building block used in the synthetic preparation of antibacterial biaryloxazolidinone analogues, and isothiazolo-pyridine derivatives for use as cyclin G-associated kinase inhibitors and antiviral agents .


Synthesis Analysis

Thiomorpholine 1,1-dioxides can be prepared through a double Michael addition reaction of aromatic amines to divinyl sulfone, catalyzed by boric acid/glycerol in water . Another synthesis method involves the telescoped photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride .


Molecular Structure Analysis

The molecular weight of Thiomorpholine 1,1-dioxide is 135.19 g/mol . Its InChI code is 1S/C4H9NO2S/c6-8(7)3-1-5-2-4-8/h5H,1-4H2 and the InChI key is NDOVLWQBFFJETK-UHFFFAOYSA-N . The Canonical SMILES representation is C1CS(=O)(=O)CCN1 .


Chemical Reactions Analysis

Thiomorpholine 1,1-dioxide has been used in the synthesis of a new series of (4-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(1,1-dioxidothiomorpholino)methanone derivatives . These derivatives were well analyzed by 1H NMR, 13C NMR, FTIR, mass spectral and elemental data .


Physical And Chemical Properties Analysis

Thiomorpholine 1,1-dioxide is a white to almost white crystalline powder . It has a melting point of 68 - 71 °C and a boiling point of 155 °C/1 mmHg .

Scientific Research Applications

    Chemical Synthesis

    Thiomorpholine 1,1-dioxide is used in chemical synthesis, particularly in the oxidation of thioethers to generate α-thio alkyl radicals .

    Pharmaceutical Research

    It serves as a building block in pharmaceutical research for creating compounds with various physiological activities .

    Bioprocessing

    This compound is used in bioprocessing applications, although specific details are not provided in the search results .

  • Continuous Manufacturing

    It has been studied for use in high-throughput continuous manufacturing processes .

    Antimicrobial Studies

    Research has been conducted on thiomorpholine derivatives for antimicrobial applications .

Safety and Hazards

Thiomorpholine 1,1-dioxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c6-8(7)3-1-5-2-4-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOVLWQBFFJETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424427
Record name Thiomorpholine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiomorpholine 1,1-dioxide

CAS RN

39093-93-1
Record name Thiomorpholine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiomorpholine 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiomorpholine 1,1-dioxide
Reactant of Route 2
Thiomorpholine 1,1-dioxide
Reactant of Route 3
Thiomorpholine 1,1-dioxide
Reactant of Route 4
Thiomorpholine 1,1-dioxide
Reactant of Route 5
Thiomorpholine 1,1-dioxide
Reactant of Route 6
Thiomorpholine 1,1-dioxide

Q & A

Q1: What are the common synthetic routes to Thiomorpholine 1,1-dioxide?

A1: Several synthetic approaches have been explored, including:

  • Double Michael Addition: This method utilizes the reaction of aromatic amines with divinyl sulfone in the presence of a catalyst like boric acid/glycerol in water [, ].
  • One-Pot Reduction-Triggered Cyclization: This strategy involves the reaction of nitroarenes with divinyl sulfones under reducing conditions using indium/acetic acid or ammonium chloride/methanol [, ].

Q2: What is the molecular formula and weight of Thiomorpholine 1,1-dioxide?

A2: While the provided research papers focus on derivatives rather than the parent compound itself, we can deduce its properties. Thiomorpholine 1,1-dioxide has a molecular formula of C4H9NO2S and a molecular weight of 135.18 g/mol.

Q3: Is there spectroscopic data available for Thiomorpholine 1,1-dioxide and its derivatives?

A3: Yes, various spectroscopic techniques have been employed to characterize these compounds, including:

  • NMR Spectroscopy: 1H NMR and 13C NMR are routinely used for structural confirmation of newly synthesized Thiomorpholine 1,1-dioxide derivatives [, , ].
  • Mass Spectrometry: This technique is valuable for determining molecular weight and identifying fragments, further aiding in structural elucidation [, , ].

Q4: What are some applications of Thiomorpholine 1,1-dioxide derivatives in medicinal chemistry?

A4: Research highlights their potential as:

  • Anticancer Agents: Novel Thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids have shown promising in vitro anticancer activity against various cancer cell lines, warranting further investigation [].
  • HIV Maturation Inhibitors: 4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide serves as a key intermediate in the synthesis of BMS-955176, an HIV maturation inhibitor [].
  • Antimicrobial Agents: Several derivatives exhibit potent antibacterial and antifungal activities, exceeding the efficacy of some standard drugs [].
  • Antiprotozoal Agents: Certain thiazole derivatives incorporating Thiomorpholine 1,1-dioxide demonstrate promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease [].

Q5: How does the structure of Thiomorpholine 1,1-dioxide influence its reactivity?

A5: The presence of the sulfone group (SO2) significantly impacts its reactivity by:

    Q6: Are there any examples of cross-metathesis reactions involving Thiomorpholine 1,1-dioxide derivatives?

    A6: Yes, cross-metathesis reactions using divinyl sulfone as a starting material have proven effective in synthesizing novel (E)-alkenylvinyl sulfones and (E,E)-dialkenyl sulfones, which can be further derivatized into substituted Thiomorpholine 1,1-dioxide compounds [].

    Q7: Have computational methods been applied to study Thiomorpholine 1,1-dioxide and its derivatives?

    A7: Yes, computational studies play a crucial role in understanding these compounds:

    • Reaction Mechanism Elucidation: Computational tools help decipher complex reaction pathways, like the oligomer formation during the synthesis of 4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide [].
    • QSAR Modeling: Quantitative structure-activity relationship studies can establish correlations between the structure of derivatives and their biological activities, guiding the design of more potent compounds [].

    Q8: What is known about the material compatibility and stability of Thiomorpholine 1,1-dioxide?

    A8: While specific data on the parent compound's stability is limited in the provided research, the successful synthesis and isolation of various derivatives suggest reasonable stability under standard laboratory conditions. Furthermore, the use of Thiomorpholine 1,1-dioxide derivatives in different reaction conditions like acidic, basic, and oxidizing environments [, , ] points towards its compatibility with various chemical functionalities.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.